molecular formula C12H21NO2 B14464334 3,4-Pentadienoic acid, 2-(diethylamino)-3-ethyl-, methyl ester CAS No. 73256-44-7

3,4-Pentadienoic acid, 2-(diethylamino)-3-ethyl-, methyl ester

Cat. No.: B14464334
CAS No.: 73256-44-7
M. Wt: 211.30 g/mol
InChI Key: RMRHIPATFGYXCI-UHFFFAOYSA-N
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Description

3,4-Pentadienoic acid, 2-(diethylamino)-3-ethyl-, methyl ester is an organic compound with the molecular formula C11H19NO2. This compound is part of the ester family, which are derivatives of carboxylic acids where the hydrogen of the hydroxyl group is replaced by an alkyl or aryl group. Esters are known for their pleasant fragrances and are commonly used in the production of perfumes and flavorings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Pentadienoic acid, 2-(diethylamino)-3-ethyl-, methyl ester typically involves the esterification of 3,4-Pentadienoic acid with methanol in the presence of an acid catalyst. The reaction conditions often include:

    Temperature: The reaction is usually carried out at elevated temperatures to increase the reaction rate.

    Catalyst: Common acid catalysts include sulfuric acid or hydrochloric acid.

    Solvent: Methanol is used as both the reactant and the solvent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and catalyst concentration.

Chemical Reactions Analysis

Types of Reactions

3,4-Pentadienoic acid, 2-(diethylamino)-3-ethyl-, methyl ester can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group into an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other strong bases can facilitate nucleophilic substitution reactions.

Major Products Formed

    Oxidation: The major product is the corresponding carboxylic acid.

    Reduction: The major product is the corresponding alcohol.

    Substitution: The products depend on the nucleophile used in the reaction.

Scientific Research Applications

3,4-Pentadienoic acid, 2-(diethylamino)-3-ethyl-, methyl ester has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis to create more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research into its potential therapeutic effects and pharmacological properties is ongoing.

    Industry: It is used in the production of fragrances, flavorings, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3,4-Pentadienoic acid, 2-(diethylamino)-3-ethyl-, methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active carboxylic acid, which then interacts with biological molecules to exert its effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression modulation.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-methyl-3,4-pentadienoate: This compound is similar in structure but has an ethyl group instead of a diethylamino group.

    3,4-Pentadienoic acid, 2-methyl-, ethyl ester: Another similar compound with a different substitution pattern.

Uniqueness

3,4-Pentadienoic acid, 2-(diethylamino)-3-ethyl-, methyl ester is unique due to the presence of the diethylamino group, which can impart different chemical and biological properties compared to its analogs. This structural difference can affect its reactivity, solubility, and interaction with biological targets.

Properties

CAS No.

73256-44-7

Molecular Formula

C12H21NO2

Molecular Weight

211.30 g/mol

InChI

InChI=1S/C12H21NO2/c1-6-10(7-2)11(12(14)15-5)13(8-3)9-4/h11H,1,7-9H2,2-5H3

InChI Key

RMRHIPATFGYXCI-UHFFFAOYSA-N

Canonical SMILES

CCC(=C=C)C(C(=O)OC)N(CC)CC

Origin of Product

United States

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